molecular formula C11H17NO3 B7869152 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone

Cat. No.: B7869152
M. Wt: 211.26 g/mol
InChI Key: QGPGQIAYQSXHCC-UHFFFAOYSA-N
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Description

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to an ethanone moiety, which is further substituted with a hydroxy-ethyl and an isopropyl-amino group

Preparation Methods

The synthesis of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with isopropylamine and ethylene glycol under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures

Scientific Research Applications

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in bacterial or fungal growth. The hydroxy-ethyl and isopropyl-amino groups play a crucial role in binding to the active sites of these targets, thereby disrupting their normal function and leading to the desired therapeutic effect .

Comparison with Similar Compounds

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone can be compared with other furan derivatives, such as:

The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(furan-2-yl)-2-[2-hydroxyethyl(propan-2-yl)amino]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9(2)12(5-6-13)8-10(14)11-4-3-7-15-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPGQIAYQSXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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